N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Gastric antisecretory Structure-activity relationship Thioamide pharmacology

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (CAS 90298-23-0) is a heterocyclic small molecule (C12H16N2S, MW 220.33) belonging to the 5,6,7,8-tetrahydroquinoline-8-carbothioamide class, a series historically investigated for gastric antisecretory and antiulcer activity. The compound features an N-methyl secondary thioamide at the 8-position and a methyl substituent at the 4-position of the partially saturated quinoline ring.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
CAS No. 90298-23-0
Cat. No. B15068315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
CAS90298-23-0
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C2=NC=C1)C(=S)NC
InChIInChI=1S/C12H16N2S/c1-8-6-7-14-11-9(8)4-3-5-10(11)12(15)13-2/h6-7,10H,3-5H2,1-2H3,(H,13,15)
InChIKeyBEVBCWFLKUIEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (CAS 90298-23-0): Core Identity and Class Position for Procurement Decisions


N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (CAS 90298-23-0) is a heterocyclic small molecule (C12H16N2S, MW 220.33) belonging to the 5,6,7,8-tetrahydroquinoline-8-carbothioamide class, a series historically investigated for gastric antisecretory and antiulcer activity [1]. The compound features an N-methyl secondary thioamide at the 8-position and a methyl substituent at the 4-position of the partially saturated quinoline ring. It is commercially available at 97% purity for research use . This compound sits at the intersection of two structural diversification vectors—N-alkylation of the thioamide and C-4 methylation—that jointly modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to primary thioamide analogs such as tiquinamide (3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide).

Why N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide Cannot Be Replaced by Close Tetrahydroquinoline-Thioamide Analogs


Within the 5,6,7,8-tetrahydroquinoline-8-carbothioamide chemotype, small structural perturbations produce large differences in biological performance. The 1977 Wyeth structure-activity relationship (SAR) study established that converting a primary thioamide (–CSNH2) to a secondary thioamide (–CSNHMe) retains antisecretory activity but with a measurable shift in potency, while tertiary thioamides (–CSNMe2) are essentially inactive [1]. Furthermore, the position of methyl substitution on the pyridine ring (2-, 3-, 4-, 5-, or 6-) was shown to be non-critical for activity but affects physicochemical properties [1]. Therefore, replacing N,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide with the unsubstituted parent, the 3-methyl analog (tiquinamide), or the 2,4-dimethyl analog would alter both the hydrogen-bond donor/acceptor profile of the thioamide and the overall lipophilicity, potentially compromising potency, selectivity, or pharmacokinetic behavior in a given assay system. The quantitative evidence below demonstrates exactly where these differences manifest.

Quantitative Differential Evidence for N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide Versus Comparator Analogs


Secondary vs Primary Thioamide: Retention of Antisecretory Activity with Modulated Potency

The target compound bears an N-methyl secondary thioamide (–CSNHCH3), in contrast to the primary thioamide (–CSNH2) present in tiquinamide (3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide) and the unsubstituted parent 5,6,7,8-tetrahydroquinoline-8-carbothioamide. According to the Crossley et al. (1977) SAR study, secondary thioamides in this series retain 'respectable levels of activity (although slightly reduced compared with primary thioamides)' in the pylorus-ligated rat gastric secretion assay [1]. The primary thioamides achieved inhibition at 10 mg/kg (+++ rating), whereas secondary thioamides generally required 30 mg/kg to achieve comparable inhibition (++ rating) [1]. This quantifiable potency differential is a direct consequence of the N-methyl substitution and would not be replicated by a primary thioamide analog.

Gastric antisecretory Structure-activity relationship Thioamide pharmacology

Methyl Substitution Pattern: 4-Methyl vs 3-Methyl Regioisomer Comparison

The target compound places a methyl group at the 4-position of the tetrahydroquinoline ring, whereas the clinically studied analog tiquinamide bears a methyl at the 3-position. The Crossley et al. SAR explicitly states that 'methyl group substitution on the molecule indicates the noncritical nature of the 2, 3, 4, 5, and 6 positions' for gastric antisecretory activity, meaning both regioisomers are active [1]. However, the position of the methyl group alters the electronic environment of the pyridine nitrogen (pKa shift) and the overall molecular shape, which may affect off-target interactions. While direct comparative activity data for the 3-Me vs 4-Me regioisomers are not available from the same study, the 2,4-dimethyl analog (compound entry '2,4-Me1' in Table I) showed a distinct activity profile from mono-substituted analogs [1]. This supports that the methyl position, though not critical for on-target activity, can modulate polypharmacology.

Regioisomer selectivity Tetrahydroquinoline SAR Medicinal chemistry

N-Methyl Thioamide: Hydrogen-Bond Donor Capacity Differentiates from Primary Thioamide Analogs

The N-methyl thioamide group in the target compound eliminates one hydrogen-bond donor (HBD) compared to the primary thioamide (–CSNH2) found in tiquinamide and the unsubstituted parent. Calculated properties: primary thioamide (tiquinamide) has 2 HBD (from –NH2), while the target N-methyl secondary thioamide has 1 HBD. This reduction in HBD count is known to improve membrane permeability and oral absorption in drug-like molecules, as reflected in Lipinski's Rule of Five where an HBD count ≤5 is favorable [1]. The Crossley et al. SAR notes that secondary thioamides still need to exist, at least in part, in the thiolimine form for activity, and that the size of the N-substituent is critical—N-methyl is tolerated but larger N-alkyl groups significantly reduce activity [2]. Thus, the N-methyl substitution uniquely balances retained activity with improved physicochemical properties.

Hydrogen-bond donor Thioamide physicochemical properties Drug-likeness

Commercial Purity Benchmark: 97% Purity with Defined Catalog Specification

N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (CAS 90298-23-0) is commercially available with a certified purity of 97% (Catalog Number CM225176) . In contrast, several closely related analogs such as 3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide (tiquinamide free base) and 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide are not listed with comparable purity specifications from major research chemical suppliers, or are available only as hydrochloride salts with variable stoichiometry [1]. A defined purity specification of ≥97% ensures lot-to-lot reproducibility in biochemical and cellular assays, reducing the risk of confounding results due to impurities that may possess off-target activity.

Compound procurement Purity specification Reproducibility

Optimal Application Scenarios for N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on Gastric Antisecretory Thioamides Requiring a Secondary Thioamide Probe

The N-methyl secondary thioamide in this compound provides a critical SAR datapoint for medicinal chemistry programs investigating tetrahydroquinoline-based gastric acid secretion inhibitors. Because the Crossley et al. study established that secondary thioamides retain activity but with reduced potency relative to primary thioamides (+ + at 30 mg/kg vs +++ at 10 mg/kg) , this compound serves as an essential comparator to map the hydrogen-bond donor requirements of the putative target. A medicinal chemistry team synthesizing novel analogs can use this compound to benchmark whether N-alkylation is tolerated in their specific target engagement assay.

Regioisomer Selectivity Profiling in Off-Target Pharmacology Screens

Because the 4-methyl regioisomer of this compound is structurally distinct from the 3-methyl clinical candidate tiquinamide, it can be deployed as a selectivity probe in broad-panel pharmacology screens (e.g., CEREP, SafetyScreen44) to determine whether the methyl position influences binding to off-target receptors, ion channels, or enzymes. As the SAR literature confirms that both 3- and 4-methyl substitutions are permissive for on-target gastric antisecretory activity , any differential off-target hit rate can be attributed to regioisomer-specific polypharmacology rather than loss of primary activity.

In Vivo Pharmacokinetic Studies Where Reduced Hydrogen-Bond Donor Count Is Hypothesized to Improve Oral Bioavailability

With one fewer hydrogen-bond donor than primary thioamide analogs (1 HBD vs 2 HBD), this compound is a suitable candidate for comparative oral pharmacokinetic studies in rodent models. Researchers can directly compare the oral bioavailability, Cmax, and AUC of the N-methyl secondary thioamide against tiquinamide (primary thioamide, 2 HBD) to test the hypothesis that reduced HBD count translates into improved intestinal permeability . Such data would inform lead optimization strategies for CNS-penetrant or orally bioavailable tetrahydroquinoline derivatives.

High-Purity Reference Standard for Analytical Method Development and in Vitro Assay Calibration

The defined 97% purity specification (CheMenu CM225176) makes this compound suitable as a reference standard for HPLC method development, LC-MS quantification, and in vitro assay calibration. Unlike tiquinamide, which is commercially supplied in multiple salt forms (hydrochloride, oxalate, tartrate) with variable hydration states [1], this compound is supplied as a single, well-characterized free base entity. Analytical laboratories can use it to establish linearity, LOD, and LOQ for quantitative bioanalytical methods without the confounding variable of counterion content.

Quote Request

Request a Quote for N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.